Product packaging for 2,2-Dimethyl-3,3-diphenyloxirane(Cat. No.:CAS No. 60227-39-6)

2,2-Dimethyl-3,3-diphenyloxirane

Cat. No.: B12081013
CAS No.: 60227-39-6
M. Wt: 224.30 g/mol
InChI Key: WYQZQKVQBQLNDY-UHFFFAOYSA-N
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Description

Contextualization within Oxirane Chemistry

Oxiranes, as a class of compounds, are defined by their three-membered ring containing an oxygen atom. This structural feature imparts significant ring strain, making them more reactive than their acyclic ether counterparts. masterorganicchemistry.com The bond angles in the epoxide ring are approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to this inherent instability and high reactivity. byjus.com

The chemistry of oxiranes is dominated by ring-opening reactions, which can be initiated by either electrophiles or nucleophiles. libretexts.org Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group and facilitating nucleophilic attack on one of the ring carbons. khanacademy.orgjove.com In contrast, under basic or nucleophilic conditions, a strong nucleophile directly attacks one of the carbons of the epoxide ring, forcing the ring to open. ucalgary.camasterorganicchemistry.com

2,2-Dimethyl-3,3-diphenyloxirane is an example of a tetrasubstituted epoxide. The presence of four substituents on the carbon atoms of the oxirane ring introduces a high degree of steric hindrance. This steric crowding can influence the rate and regioselectivity of ring-opening reactions, often leading to unique reactivity compared to less substituted epoxides.

Significance of Substituted Oxiranes as Synthetic Intermediates

Substituted oxiranes are highly valuable intermediates in organic synthesis due to their ability to be converted into a wide variety of functional groups. The ring-opening of epoxides can introduce two new functional groups on adjacent carbon atoms with well-defined stereochemistry. transformationtutoring.com

For example, the hydrolysis of epoxides yields 1,2-diols (glycols). masterorganicchemistry.comlibretexts.org Reaction with alcohols or alkoxides produces β-hydroxy ethers, while reaction with hydrogen halides yields halohydrins. Furthermore, organometallic reagents, such as Grignard reagents and organolithium compounds, can open the epoxide ring to form new carbon-carbon bonds, providing a powerful tool for building more complex molecular skeletons. libretexts.orgucalgary.camasterorganicchemistry.com

The stereospecificity of many epoxide ring-opening reactions is another key feature of their utility. For instance, the Sₙ2-type attack of a nucleophile on an epoxide carbon leads to an inversion of stereochemistry at the site of attack. This predictable stereochemical outcome is crucial in the synthesis of complex molecules with specific three-dimensional structures, such as natural products and pharmaceuticals. encyclopedia.pub Sterically hindered epoxides, like the title compound, can offer unique regiochemical and stereochemical control in these transformations, making them valuable tools for advanced organic synthesis.

Historical Development of Research on Oxirane Ring Systems

The study of oxiranes dates back to the 19th century, with the first synthesis of ethylene (B1197577) oxide, the simplest oxirane, being reported by Charles-Adolphe Wurtz in 1859. He prepared it by treating 2-chloroethanol (B45725) with a base. The development of the Prilezhaev reaction in 1909, which involves the epoxidation of alkenes using peroxy acids, was a major milestone, providing a general and convenient method for the synthesis of a wide range of epoxides.

Early research focused on the fundamental reactivity of simple epoxides, establishing the principles of acid- and base-catalyzed ring-opening reactions. As the field of organic synthesis matured in the 20th century, the importance of epoxides as versatile synthetic intermediates became increasingly recognized.

The development of stereoselective epoxidation methods, such as the Sharpless epoxidation in the 1980s, revolutionized the use of epoxides in asymmetric synthesis, allowing for the preparation of enantiomerically pure compounds. This had a profound impact on the synthesis of pharmaceuticals and other biologically active molecules.

Research into sterically hindered epoxides, such as tetrasubstituted derivatives, represents a more recent area of investigation. The challenges associated with their synthesis and the unique reactivity they exhibit due to steric congestion continue to be an active area of research. jove.com The study of compounds like this compound contributes to a deeper understanding of the factors that control reactivity in highly crowded molecular environments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O B12081013 2,2-Dimethyl-3,3-diphenyloxirane CAS No. 60227-39-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60227-39-6

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2,2-dimethyl-3,3-diphenyloxirane

InChI

InChI=1S/C16H16O/c1-15(2)16(17-15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

WYQZQKVQBQLNDY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Synthetic Methodologies for 2,2 Dimethyl 3,3 Diphenyloxirane and Analogues

Oxidative Epoxidation Strategies

Oxidative epoxidation of the precursor alkene, 1,1-diphenyl-2-methylpropene, stands as a primary method for synthesizing 2,2-dimethyl-3,3-diphenyloxirane. This approach involves the direct transfer of an oxygen atom across the double bond.

Peroxyacid-Mediated Epoxidation (e.g., m-CPBA)

The use of peroxyacids, particularly meta-chloroperoxybenzoic acid (m-CPBA), is a classic and widely employed method for converting alkenes into epoxides. leah4sci.commasterorganicchemistry.com The reaction proceeds through a concerted mechanism where the alkene's pi bond acts as a nucleophile, attacking the terminal oxygen of the peroxyacid. leah4sci.comyoutube.com This "butterfly" transition state involves the simultaneous formation of the two C-O bonds of the epoxide ring. youtube.comyoutube.com

A key feature of this reaction is its stereospecificity; the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.comlibretexts.org Since the oxygen atom is delivered to the same face of the double bond, the process is characterized as a syn addition. masterorganicchemistry.comyoutube.comyoutube.com For a sterically hindered, trisubstituted alkene like 1,1-diphenyl-2-methylpropene, the peroxyacid will preferentially attack the less hindered face of the pi bond. leah4sci.com The reaction's driving force is the formation of the stable epoxide ring and a carboxylic acid byproduct, in this case, meta-chlorobenzoic acid. leah4sci.comyoutube.com While effective, reactions with m-CPBA can sometimes be less efficient for highly electron-deficient or exceptionally hindered alkenes compared to other methods. masterorganicchemistry.com

Dioxirane-Based Epoxidation (e.g., Dimethyldioxirane (B1199080), DMDO)

Dioxiranes, such as dimethyldioxirane (DMDO), are powerful, yet mild and selective, oxidizing agents for the epoxidation of alkenes. fiveable.mewikipedia.org DMDO is a three-membered cyclic peroxide that is highly effective for the epoxidation of electron-rich and sterically hindered double bonds. wikipedia.orgyoutube.com A significant advantage of using DMDO is that the sole byproduct is acetone (B3395972), a volatile and relatively benign compound, which simplifies product purification. wikipedia.org

DMDO is typically generated in situ from the reaction of acetone with potassium peroxymonosulfate (B1194676) (commonly known as Oxone). fiveable.mewikipedia.orgyoutube.com The epoxidation mechanism involves a concerted oxygen transfer from the dioxirane (B86890) to the alkene via a spiro transition state. wikipedia.org This process occurs under neutral conditions, which is advantageous for substrates or products that are sensitive to acid, a potential issue with peroxyacid methods. organicreactions.orgresearchgate.net For many alkenes, epoxidation with DMDO proceeds rapidly at or below room temperature and often results in nearly quantitative yields. orgsyn.org

Table 1: Comparison of Epoxidation Yields for Various Alkenes using DMDO vs. m-CPBA Data sourced from Organic Syntheses procedure for Dimethyldioxirane preparation. orgsyn.org

AlkeneYield with DMDO (%)Yield with m-CPBA (%)
trans-Stilbene9883
α-Methylstyrene9885
1-Octene9880
Cyclohexene9786
Norbornene9885

Ylide-Based Epoxidation Methodologies

An alternative synthetic route to this compound starts from a ketone, specifically benzophenone (B1666685). This transformation is famously achieved through the Corey-Chaykovsky reaction, which utilizes sulfur ylides to transfer a methylene (B1212753) or substituted methylene group to a carbonyl, forming an epoxide. mdpi.com

Sulfonium (B1226848) Ylide Approaches

Sulfonium ylides are reactive intermediates that add to ketones and aldehydes to form epoxides. mdpi.com The catalytic cycle for this process involves the initial generation of a sulfonium ylide, which then attacks the carbonyl compound. mdpi.com This attack forms a betaine (B1666868) intermediate, which subsequently undergoes intramolecular ring closure to yield the epoxide and regenerate the sulfide (B99878), allowing for a catalytic process. mdpi.combristol.ac.uk For the synthesis of this compound, benzophenone would be treated with isopropylidene-dimethylsulfurane (a substituted sulfonium ylide). The irreversible formation of the betaine intermediate is a key characteristic of sulfonium ylide reactions with carbonyls. bristol.ac.uk

Sulfoxonium Ylide Approaches

Sulfoxonium ylides, such as dimethyloxosulfonium methylide, also react with ketones to produce epoxides. nih.govunibo.it Similar to sulfonium ylides, the reaction proceeds by nucleophilic attack of the ylide's carbanion on the carbonyl carbon of benzophenone. nih.gov However, a key difference lies in the stability and reactivity of the ylides. Sulfoxonium ylides are generally more stable but less nucleophilic than their sulfonium counterparts. mdpi.com In contrast to the irreversible betaine formation with sulfonium ylides, the initial addition of an aminosulfoxonium ylide to a carbonyl has been shown to be reversible. bristol.ac.uk Despite these differences, both types of ylides are effective for the epoxidation of simple ketones like benzophenone. The choice between them can depend on factors like substrate reactivity and desired reaction conditions.

Table 2: Overview of Ylide-Based Epoxidation

Ylide TypeStarting CarbonylYlide Reagent ExampleKey Feature
Sulfonium YlideBenzophenoneIsopropylidenedimethylsulfuraneForms betaine intermediate irreversibly. bristol.ac.uk
Sulfoxonium YlideBenzophenoneIsopropylidene-dimethyloxosulfuraneGenerally more stable than sulfonium ylides. mdpi.com

Asymmetric Synthesis of Chiral Diphenyloxiranes

Asymmetric synthesis, also known as enantioselective synthesis, is a collection of methods used to preferentially create one enantiomer of a chiral molecule over the other. nih.govchiralpedia.comnumberanalytics.com This is achieved by using chiral catalysts, reagents, or auxiliaries that create a chiral environment for the reaction. numberanalytics.comchiralpedia.com

For the synthesis of chiral diphenyloxiranes (analogues that possess stereocenters), these principles can be applied to the previously discussed methods. For instance, in ylide-based epoxidations, chiral sulfides can be used to generate chiral sulfonium ylides. mdpi.com These chiral ylides can then transfer an alkylidene group to a prochiral aldehyde or ketone with high enantioselectivity, producing optically active epoxides. mdpi.combristol.ac.uk The development of chiral sulfides that can be used in catalytic amounts has made this a powerful strategy for asymmetric epoxidation. bristol.ac.uk For example, chiral sulfides derived from natural products like pulegone (B1678340) have been successfully employed as catalysts in asymmetric epoxidation reactions. mdpi.com Similarly, chiral aminosulfoxonium ylides have demonstrated the ability to produce nonracemic epoxides. bristol.ac.uk These methods provide a direct route to enantiomerically enriched epoxides, which are valuable building blocks in the synthesis of complex, biologically active molecules. bristol.ac.uknumberanalytics.com

Chemical Reactivity and Transformation Pathways of 2,2 Dimethyl 3,3 Diphenyloxirane

Ring-Opening Reactions

The inherent ring strain of the epoxide ring in 2,2-dimethyl-3,3-diphenyloxirane is the primary driver for its ring-opening reactions. This process can be initiated through several distinct pathways, each offering unique products and mechanistic features.

Nucleophilic Ring Opening

Under basic or neutral conditions, the ring-opening of epoxides proceeds via an SN2 mechanism. Nucleophiles attack one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. In the case of unsymmetrical epoxides, the nucleophile typically attacks the less sterically hindered carbon atom. libretexts.org This regioselectivity is a hallmark of base-catalyzed epoxide opening. libretexts.org

For this compound, the presence of two phenyl groups on one carbon and two methyl groups on the other presents a sterically hindered environment at both carbons. The outcome of nucleophilic attack would be highly dependent on the nature of the nucleophile and the specific reaction conditions.

Reductive Ring Opening via Organometallic Intermediates

The reaction of epoxides with organometallic reagents, such as organolithium compounds, can lead to reductive ring opening. This process often involves the formation of a transient organometallic intermediate. The choice of the organometallic reagent can influence the regioselectivity of the ring-opening, sometimes leading to products with retention of configuration at the reaction center. rsc.org

For instance, the reductive lithiation of cis- or trans-2,3-diphenyloxirane (B7769596) using lithium metal and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) generates the same organolithium intermediate, which then reacts with electrophiles to yield 1,3-diols. researchgate.net This suggests that an inversion of configuration can occur at the carbanionic center of the intermediate. researchgate.net

ReagentProduct TypeReference
Organolithium compoundsAlcohols researchgate.net
Grignard reagentsAlcohols yale.edu

Acid-Catalyzed Ring Opening

In the presence of an acid catalyst, the epoxide oxygen is first protonated, which enhances the leaving group ability of the oxygen atom. libretexts.orgmasterorganicchemistry.com This is followed by nucleophilic attack on one of the epoxide carbons. libretexts.orgmasterorganicchemistry.com Due to the severe ring strain, epoxides undergo acid-catalyzed cleavage under much milder conditions than other ethers. libretexts.orgyoutube.com

The regioselectivity of acid-catalyzed ring-opening is dependent on the substitution pattern of the epoxide. libretexts.org For tertiary epoxides, the reaction proceeds through a mechanism with significant SN1 character, where the nucleophile attacks the more substituted carbon atom. libretexts.orglibretexts.org This is because the tertiary carbocation-like transition state is more stabilized. libretexts.org Given that this compound possesses a tertiary carbon, acid-catalyzed ring opening is expected to favor attack at this position. The reaction of epoxides with aqueous acid yields trans-1,2-diols. libretexts.org

CatalystNucleophileProduct
H₃O⁺H₂O1,2-diol libretexts.org
Anhydrous HXX⁻trans-halohydrin libretexts.org
Alcohol/H⁺ROHAlkoxy alcohol libretexts.org

Alkoxysulfonium Salt Formation

Epoxides can react with dimethyl sulfoxide (B87167) (DMSO) in the presence of an acid to form alkoxysulfonium salts. acs.org This reaction involves the activation of the epoxide by the acid, followed by nucleophilic attack by the oxygen atom of DMSO.

Oxidation and Reduction Reactions

Beyond ring-opening, this compound can undergo oxidation and reduction reactions that transform the epoxide functionality into other oxygen-containing groups, such as diols and ketones.

Formation of Diols and Ketones

The reduction of epoxides typically yields alcohols. For example, treatment with a reducing agent like lithium aluminum hydride (LiAlH₄) would lead to the corresponding alcohol.

Oxidation of the carbon framework of the molecule can lead to various products. While the epoxide itself is a product of alkene oxidation, further oxidation is possible. For instance, oxidative cleavage of the carbon-carbon bond of the epoxide ring can occur under strong oxidizing conditions.

The acid-catalyzed hydrolysis of epoxides results in the formation of 1,2-diols, also known as vicinal glycols. libretexts.org For instance, treatment of an epoxide with dilute aqueous acid at room temperature readily yields the corresponding diol. libretexts.org In the case of cyclic epoxides, this reaction results in a trans-1,2-diol. libretexts.org

The pinacol (B44631) rearrangement, an acid-catalyzed rearrangement of 1,2-diols, can lead to the formation of ketones. yale.edu While this is a reaction of a diol, the diol itself can be formed from an epoxide.

ReactionReagentsProduct Type
ReductionLiAlH₄, NaBH₄Alcohol youtube.comyoutube.com
Acid-catalyzed hydrolysisH₃O⁺1,2-diol libretexts.org
Oxidation of primary alcoholsPCC, Dess-Martin periodinaneAldehyde youtube.com
Oxidation of secondary alcoholsCrO₃, KMnO₄Ketone ucsb.edu

Conversion to Alcohols

The conversion of oxiranes, such as this compound, to alcohols is a fundamental transformation in organic synthesis. One notable method involves the use of dimethyl sulfoxide (DMSO) in combination with cyanuric chloride in a dichloromethane (B109758) solvent. This system has been shown to react differently with various alcohols depending on their structural features, leading to products like methylene (B1212753) acetals or methyl thioethers. researchgate.net For instance, aliphatic, benzylic, and cyclic alcohols can be smoothly converted to their corresponding methylene acetals in good yields. researchgate.net

However, the direct conversion of this compound to a diol via this specific methodology is not explicitly detailed in the provided context. The reaction of oxiranes with this reagent system can lead to the formation of seven-membered 1,3-dioxygenated heterocyclic skeletons in some cases. researchgate.net

Rearrangement Reactions

Thermal Rearrangements to Carbonyl Ylides

The thermal rearrangement of oxiranes can lead to the formation of carbonyl ylides. These intermediates are 1,3-dipoles that can participate in various cycloaddition reactions. For example, trans- and cis-dicyanostilbene oxides establish an equilibrium at 100–120°C via carbonyl ylides. rsc.org This intermediate can then undergo cycloadditions with different acetylenic and olefinic dipolarophiles. rsc.org

While the provided information focuses on dicyanostilbene oxides, it highlights a general principle of thermal rearrangement applicable to other oxiranes. The extrusion of triphenylphosphine (B44618) oxide from carbonyl-stabilized triphenylphosphonium ylides via flash vacuum pyrolysis (FVP) is another established route to alkynes, proceeding through a similar ylide intermediate. nih.gov The efficiency of this reaction is often correlated with the phosphorus to carbonyl coupling constant. nih.gov In contrast, thermolysis of thiocarbonyl-stabilized ylides can result in the extrusion of triphenylphosphine sulfide (B99878) to yield alkynes or, in cases with a P=CH function, undergo a novel rearrangement to give (Z)-configured 1-phosphino-2-sulfenylalkenes. researchgate.net

Acid-Catalyzed Rearrangements

The acid-catalyzed rearrangement of oxiranes is a well-known reaction that can lead to a variety of products. For instance, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed for the synthesis of di- and mono-oxalamides. rsc.org This process involves a classical Meinwald rearrangement and a new rearrangement sequence. rsc.org

In a different context, the acid-catalyzed rearrangement of deuterium-labeled 2,3-dimethylbutan-2-ol in sulfuric acid solution proceeds through a carbocation intermediate that rearranges via a 1,2-hydride shift as the major pathway. rsc.org This example underscores the role of carbocation intermediates in acid-catalyzed rearrangements of structurally related compounds.

Cycloaddition Reactions

[3+2] Cycloaddition with Carbonyl Ylides

Carbonyl ylides, generated from precursors like this compound, are valuable intermediates in [3+2] cycloaddition reactions for the synthesis of five-membered oxygen heterocycles. chemrxiv.org These reactions are highly useful for creating complex cyclic ethers such as tetrahydrofurans, which are found in many bioactive natural products. chemrxiv.org

Recent advancements have focused on generating these ylides under mild conditions, for example, through photoredox catalysis. chemrxiv.org This approach has been successfully applied to the [3+2] dipolar cycloaddition between acyclic carbonyl ylides derived from α-cyano epoxides and various dipolarophiles. chemrxiv.org The regioselectivity of these reactions can be influenced by factors like anionic charge localization and temperature. chemrxiv.org

Lewis acid catalysis has also been employed in formal [3+2] cycloaddition reactions of electron-rich aryl epoxides with alkenes, affording tetrasubstituted tetrahydrofurans. mdpi.com Furthermore, rhodium(II)-catalyzed decomposition of diazo compounds is a common method to generate carbonyl ylides for [3+2] cycloadditions with allenes, leading to polyoxocarbocycles. rsc.org

Stereospecific Conversion to 2,2-Dimethyl-1,3-dioxolanes

The stereospecific conversion of epoxides to 1,3-dioxolanes is a valuable transformation. While a direct method for the stereospecific conversion of this compound to a 2,2-dimethyl-1,3-dioxolane (B146691) is not explicitly described, the synthesis and stereochemistry of related dioxolanes have been investigated. For instance, the stereochemistry of trans-2,2-dimethyl-4,5-diphenyl-1,3-dioxolane has been studied, and its structure has been confirmed. nih.govchegg.com

The formation of 2,2-dimethyl-1,3-dioxolanes often involves the reaction of a diol with acetone (B3395972) or an acetone equivalent. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a related cyclic compound synthesized from malonic acid and acetone. chemicalbook.com The synthesis of 2,2-dimethyl-1,3-dioxolane itself, also known as acetone ethylene (B1197577) ketal, is well-established. sigmaaldrich.comnih.gov

The table below summarizes the key reactions and products discussed:

Reaction TypeStarting MaterialKey Reagents/ConditionsProduct(s)
Conversion to AlcoholsAlcoholsDimethyl sulfoxide, cyanuric chloride, dichloromethaneMethylene acetals, methyl thioethers
Thermal Rearrangementtrans- and cis-Dicyanostilbene oxides100–120°CCarbonyl ylides
Acid-Catalyzed Rearrangement2-Substituted-3-(2-nitrophenyl)oxiranesAcidDi- and mono-oxalamides
[3+2] Cycloadditionα-Cyano epoxides, dipolarophilesPhotoredox catalysisFunctionalized cyclic ethers
[3+2] CycloadditionElectron-rich aryl epoxides, alkenesLewis acidTetrasubstituted tetrahydrofurans
Stereospecific ConversionDiolsAcetone or acetone equivalent2,2-Dimethyl-1,3-dioxolanes

Mechanistic Investigations of 2,2 Dimethyl 3,3 Diphenyloxirane Transformations

Mechanistic Pathways of Oxirane Ring Opening

The acid-catalyzed ring-opening of epoxides is a fundamental reaction that can proceed through mechanisms with varying degrees of SN1 and SN2 character. For 2,2-Dimethyl-3,3-diphenyloxirane, the substitution pattern heavily influences the operative pathway.

Elucidation of SN1 vs. SN2 Character

The cleavage of the epoxide ring under acidic conditions begins with the protonation of the oxygen atom, creating a good leaving group (an alcohol). Following this activation step, the nucleophile can attack either carbon of the original epoxide. The distinction between SN1 and SN2 pathways lies in the timing of C-O bond cleavage and C-Nu bond formation.

In a pure SN2 mechanism , the nucleophile attacks the less sterically hindered carbon in a concerted fashion, leading to inversion of stereochemistry at the site of attack. For this compound, the C2 carbon, bearing two methyl groups, is significantly less hindered than the C3 carbon, which bears two phenyl groups. However, the reaction at this substrate does not follow a pure SN2 pathway.

Conversely, a pure SN1 mechanism involves the complete cleavage of a C-O bond to form a carbocation intermediate prior to nucleophilic attack. The stability of the potential carbocation is the paramount factor. In this case, cleavage of the C3-O bond would yield a tertiary, resonance-stabilized carbocation, which is highly favorable.

Due to the structure of this compound, the acid-catalyzed ring-opening exhibits a mechanism that is best described as having significant SN1 character . The C3 carbon is not only tertiary but is also benzylic, with two phenyl groups capable of stabilizing a developing positive charge through resonance. This electronic stabilization far outweighs the steric hindrance, directing the nucleophilic attack to this position. The process is not a pure SN1 reaction with a fully-formed, long-lived carbocation, but rather a concerted process where the C-O bond is significantly stretched and weakened, imparting substantial carbocationic character to the C3 carbon in the transition state.

Factor SN1 Character SN2 Character Conclusion for this compound
Carbocation Stability Favored at C3 (tertiary, diphenyl-stabilized)Not a factorStrongly favors SN1-like pathway at C3
Steric Hindrance Less importantFavors attack at C2 (less hindered)Overridden by electronic factors
Nucleophile Weak nucleophiles are effectiveRequires strong nucleophilesCan proceed with weak nucleophiles (e.g., H₂O, alcohols)
Solvent Polar protic solvents stabilize the transition statePolar aprotic solvents are idealPolar protic solvents facilitate the SN1-like mechanism

Role of Carbocation Intermediates

The key to understanding the regioselectivity of the ring-opening is the stability of the intermediate carbocation, or more accurately, the carbocation-like transition state. When the epoxide is protonated, two C-O bonds are available for cleavage.

Cleavage of the C2-O bond: This would place a positive charge on a tertiary carbon, stabilized by hyperconjugation from the methyl groups.

Cleavage of the C3-O bond: This places the positive charge on a tertiary carbon that is also stabilized by resonance with two phenyl rings.

The resonance stabilization provided by the two phenyl groups makes the carbocation at C3 vastly more stable than the one at C2. Consequently, in the transition state for ring-opening, the C3-O bond is weaker and more elongated, and C3 bears a significant partial positive charge. This highly electrophilic center is then attacked by the nucleophile. For example, acid-catalyzed hydrolysis leads to the formation of 2,3-diphenyl-3-methyl-2-butanol. This process highlights how the stability of potential carbocationic intermediates dictates the reaction's regiochemical outcome, even without the formation of a discrete, fully solvated carbocation.

Electron Transfer Mechanisms in Photochemistry

The photochemistry of aryl-substituted epoxides is rich and complex, often initiated by photoinduced electron transfer (PET). These reactions can lead to cleavage of either the C-C or C-O bond of the oxirane ring, resulting in a variety of intermediates and products.

Formation and Cleavage of Oxirane Radical Cations

In the presence of an electron-accepting photosensitizer (e.g., chloranil), this compound can be excited, leading to the transfer of an electron from the epoxide to the sensitizer (B1316253). This process generates the oxirane radical cation . nih.gov The fate of this highly reactive intermediate is primarily C-C bond cleavage. nih.gov

This cleavage is driven by the formation of a more stable radical and a cation. For the radical cation of this compound, fragmentation would yield the diphenylmethyl radical and the dimethylketone cation, or alternatively, the diphenylmethyl cation and the dimethylketone radical. The exact fragmentation pattern is influenced by the stability of the resulting fragments.

Alternatively, direct irradiation or triplet sensitization of diaryloxiranes can lead to the cleavage of a C-O bond, forming a carbonyl ylide . chemrxiv.org These 1,3-dipolar species are valuable intermediates in synthesis and can be trapped in situ by various dipolarophiles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. chemrxiv.orgchemrxiv.org

Radical Pair and Ion Pair Intermediates

Photoinduced electron transfer reactions inherently involve ion pair intermediates. researchgate.net Initially, the electron transfer from the epoxide to the photosensitizer generates a contact ion pair , consisting of the oxirane radical cation and the sensitizer radical anion. In polar solvents, this can dissociate into solvent-separated ion pairs or free radical ions.

The subsequent reactions, such as the C-C bond cleavage of the oxirane radical cation, occur within this ionic environment. The efficiency and products of the reaction can be influenced by the nature of this ion pair, including factors like solvent polarity and the presence of salts. The radical fragments produced upon cleavage can also exist as a radical pair before diffusing apart or reacting further.

Photochemical Intermediate Formation Pathway Primary Reaction
Oxirane Radical Cation Photoinduced Electron Transfer (PET) to an acceptorC-C bond fragmentation
Carbonyl Ylide Direct irradiation or triplet sensitization[3+2] Cycloaddition
Radical Ion Pair Initial step of PETDissociation or back electron transfer

Transition State Analysis in Epoxidation

The formation of this compound is achieved through the epoxidation of its corresponding alkene, 1,1-diphenyl-2-methylpropene. The mechanism of this epoxidation, particularly the geometry of the transition state, is crucial for understanding the reaction's stereoselectivity, especially when using chiral oxidizing agents.

When using dioxiranes, such as dimethyldioxirane (B1199080) (DMDO), the epoxidation is believed to proceed through a concerted oxygen transfer mechanism via a spiro transition state . In this model, the plane of the dioxirane (B86890) ring is perpendicular to the plane of the alkene's pi system. This concerted mechanism ensures that the original stereochemistry of the alkene is retained in the epoxide product.

For an unsymmetrical alkene like 1,1-diphenyl-2-methylpropene, the approach of the oxidizing agent can be influenced by steric factors. The transition state will seek to minimize steric repulsion between the substituents on the alkene and the dioxirane. Although this specific substrate is prochiral, the analysis of the transition state is fundamental in asymmetric epoxidation reactions where a chiral ketone is used to generate the dioxirane in situ. In such cases, different spiro or planar transition state models are invoked to explain the observed enantioselectivity, where non-bonding interactions between the substrate and the chiral catalyst direct the epoxidation to one of the two enantiotopic faces of the alkene.

Understanding of Hydrogen and Alkyl Shifts in Rearrangements

The acid-catalyzed rearrangement of epoxides is a classic transformation that often proceeds through carbocation intermediates, which are susceptible to 1,2-hydride or 1,2-alkyl shifts to form more stable species. In the specific case of this compound, the transformation is governed by the formation of the most stable carbocation and the subsequent migration of an alkyl group.

The mechanism is initiated by the protonation of the epoxide oxygen by an acid catalyst, forming an oxonium ion. This is followed by the cleavage of a carbon-oxygen bond to generate a carbocation. The cleavage can, in principle, occur at either C2 or C3.

Path A: Cleavage of the C3-O bond. This would place a positive charge on the C2 carbon, resulting in a tertiary carbocation stabilized by two adjacent methyl groups.

Path B: Cleavage of the C2-O bond. This would place the positive charge on the C3 carbon, forming a tertiary benzylic carbocation, which is significantly stabilized by resonance delocalization across the two phenyl rings.

Due to the superior stabilization afforded by the two phenyl groups, the formation of the carbocation at the C3 position (Path B) is overwhelmingly favored.

Once the more stable tertiary benzylic carbocation is formed at C3, a rearrangement occurs to yield a resonance-stabilized oxonium ion. In this structure, there are no hydrogen atoms on the adjacent C2 carbon available for a 1,2-hydride shift. Instead, the molecule undergoes a 1,2-alkyl shift, specifically a 1,2-methyl shift. One of the methyl groups on C2 migrates with its pair of electrons to the electron-deficient C3. This migration results in the formation of a new carbocation intermediate where the positive charge is on the C2 carbon, which is now adjacent to the oxygen atom. This allows for the formation of a highly stable protonated ketone (an oxonium ion), where the charge is delocalized by the oxygen lone pair and all atoms have a complete octet. Subsequent deprotonation yields the final product, 3,3-diphenyl-2-butanone .

The migratory aptitude, which is the relative ability of a group to migrate, generally follows the order of aryl > hydride > alkyl. wikipedia.orgwikipedia.orgslideshare.net However, this order is not absolute and depends on the specific reaction and the stability of the resulting carbocation. researchgate.net In this case, the choice is not between phenyl and methyl migration, but rather which C-O bond breaks to form the initial carbocation. The stability of the potential carbocation dictates the reaction pathway, leading to the selective migration of a methyl group.

ReactantCatalystKey IntermediateMigrating GroupProduct
This compoundAcid (e.g., H₂SO₄, Lewis Acids)1,1-Diphenyl-2-methylprop-1-yl-2-cationMethyl (CH₃)3,3-Diphenyl-2-butanone

Mechanistic Insights into Stereocontrol (e.g., Dynamic Kinetic Resolution)

Stereocontrol in chemical reactions is crucial for the synthesis of specific stereoisomers. One powerful technique for achieving this is Dynamic Kinetic Resolution (DKR). DKR is applied to a racemic mixture of chiral molecules and combines a fast and reversible racemization of the starting material with a slower, irreversible kinetic resolution, allowing for the theoretical conversion of 100% of a racemate into a single, enantiomerically pure product. wikipedia.orgprinceton.edursc.org

For DKR to be applicable, the substrate must be chiral and exist as a pair of enantiomers that can be interconverted (racemized) under the reaction conditions. princeton.edunih.gov The compound This compound is an achiral molecule. It possesses a C₂ axis of symmetry and a plane of symmetry that bisects the C2-C3 and C-O-C bonds, meaning it does not have enantiomers. Consequently, processes like kinetic resolution or dynamic kinetic resolution, which are designed for the separation or selective reaction of enantiomers, are not applicable to this compound itself.

However, the principles of stereocontrol can be highly relevant in transformations of this compound. While the starting epoxide is achiral, it can undergo reactions to form chiral products. If such a reaction is carried out using a chiral catalyst or reagent, it can proceed enantioselectively, a process known as desymmetrization. acs.orgorganicreactions.org

A key example of this is the enantioselective ring-opening of meso-epoxides (a class of achiral epoxides to which this compound belongs). Chiral catalysts, such as chiral salen-metal complexes or chiral metal-organic frameworks, can be used to open the epoxide ring with a nucleophile in a stereocontrolled manner, leading to the formation of a single enantiomer of the chiral product. acs.orgrsc.org

For instance, the reaction of an achiral epoxide with a nucleophile (e.g., an amine or azide) in the presence of a chiral catalyst system can lead to a chiral β-substituted alcohol with high enantiomeric excess. The mechanism involves the coordination of the chiral catalyst to the epoxide, which differentiates the two enantiotopic C-O bonds. The nucleophile then preferentially attacks one of the two carbons, leading to a specific stereochemical outcome.

Reaction TypeSubstrate ClassCatalyst TypeMechanistic PrinciplePotential Outcome for this compound
Dynamic Kinetic Resolution (DKR) Racemic mixture of chiral moleculesChiral catalyst + Racemization catalystRapid racemization of substrate coupled with enantioselective reaction of one enantiomer. researchgate.netNot Applicable (Substrate is achiral)
Asymmetric Desymmetrization Achiral/meso moleculeChiral catalyst or reagentCatalyst creates a chiral environment, leading to a selective reaction at one of two enantiotopic faces or groups. rsc.orgEnantioselective ring-opening with a nucleophile (e.g., H₂O, ROH, N₃⁻) to yield a chiral diol or β-substituted alcohol.

While the literature contains many examples of the desymmetrization of various meso-epoxides, specific studies detailing the enantioselective ring-opening of this compound are not extensively documented in the reviewed sources. Nevertheless, the established principles of asymmetric catalysis provide a clear framework for how stereocontrol could be achieved in its transformations.

Stereochemical Control in Reactions Involving 2,2 Dimethyl 3,3 Diphenyloxirane

Stereoselectivity in Oxirane Formation

The synthesis of 2,2-dimethyl-3,3-diphenyloxirane typically proceeds via the epoxidation of its corresponding alkene precursor, 1,1-diphenyl-2-methylpropene. The stereoselectivity of this process, which encompasses both diastereoselectivity and enantioselectivity, is of paramount importance in obtaining the desired stereoisomer of the oxirane.

Diastereoselectivity and Enantioselectivity in Epoxidation

The epoxidation of prochiral alkenes, such as 1,1-diphenyl-2-methylpropene, can lead to the formation of enantiomers. The planarity of the double bond allows for the epoxidizing agent to attack from either face, potentially resulting in a racemic mixture of the (R)- and (S)-enantiomers of this compound.

Achieving high enantioselectivity in the epoxidation of 1,1-disubstituted terminal olefins has been a challenging endeavor, often resulting in low enantiomeric excesses (ee). However, significant progress has been made through the development of chiral catalysts. For instance, chiral dioxiranes derived from lactam ketones have shown promise in the asymmetric epoxidation of such challenging substrates, achieving up to 88% ee in some cases. libretexts.org The proposed mechanism for this type of reaction involves a planar-like transition state, which is a departure from the more common spiro transition states. libretexts.org

Influence of Chiral Catalysts on Stereocontrol

The use of chiral catalysts is the cornerstone of achieving high stereocontrol in epoxidation reactions. A variety of catalytic systems have been developed for the enantioselective epoxidation of unfunctionalized alkenes. Among the most successful are chiral manganese(III) salen complexes. nih.govnih.gov These catalysts have demonstrated high enantioselectivity in the epoxidation of various alkenes, including cyclic and cis-disubstituted olefins. nih.gov The catalytic cycle is believed to involve a high-valent manganese(V)-oxo species as the active oxidant.

Table 1: Illustrative Enantioselective Epoxidation of a 1,1-Disubstituted Olefin using a Chiral Lactam Ketone Catalyst

SubstrateCatalystSolventEnantiomeric Excess (ee)
1-methyl-1-phenyl-etheneChiral Lactam KetoneCH3CN/aq. EDTA85%

This table is illustrative and based on data for a structurally similar 1,1-disubstituted olefin to demonstrate the potential for enantioselective epoxidation. libretexts.org

Regioselectivity of Ring Opening Reactions

The opening of the epoxide ring in this compound can proceed via nucleophilic attack, and the site of this attack is governed by the regioselectivity of the reaction. This regioselectivity is, in turn, influenced by a combination of steric and electronic factors, as well as the reaction conditions (acidic or basic).

Steric and Electronic Effects on Regiochemical Outcome

The two carbon atoms of the oxirane ring in this compound are electronically and sterically distinct. The C3 carbon is attached to two phenyl groups, making it a tertiary benzylic-type carbon, while the C2 carbon is a quaternary carbon bearing two methyl groups.

Under basic or nucleophilic conditions , the ring-opening reaction generally follows an S_N2-type mechanism. In this scenario, the nucleophile will preferentially attack the less sterically hindered carbon atom. libretexts.org For this compound, the C3 carbon, despite being tertiary, is sterically more accessible than the quaternary C2 carbon, which is shielded by the two methyl groups. Therefore, nucleophilic attack is expected to occur predominantly at the C3 position.

Under acidic conditions , the mechanism of ring-opening is more complex and can be considered a hybrid of S_N1 and S_N2 characteristics. openstax.orgmasterorganicchemistry.com The epoxide oxygen is first protonated, making it a better leaving group. Subsequently, the C-O bond begins to break, and a partial positive charge develops on the carbon atom that can best stabilize it. In the case of this compound, the C3 carbon is benzylic and tertiary, and therefore more capable of stabilizing a positive charge than the quaternary C2 carbon. Consequently, under acidic conditions, nucleophilic attack is expected to occur preferentially at the more substituted C3 carbon. openstax.orgmasterorganicchemistry.com

The choice of catalyst can also play a crucial role in controlling the regioselectivity of epoxide ring-opening, sometimes overriding the inherent substrate biases. rsc.org

Table 2: Predicted Regiochemical Outcome of Ring-Opening of this compound

ConditionsSite of Nucleophilic AttackMajor Product Type
Basic/NucleophilicC3 (less sterically hindered tertiary benzylic)2,2-dimethyl-1-phenyl-1-(nucleophile)-2-propanol
AcidicC3 (more substituted, can stabilize positive charge)2,2-dimethyl-1-phenyl-1-(nucleophile)-2-propanol

This table is predictive and based on established principles of epoxide ring-opening reactions.

Stereospecificity of Oxirane Transformations

Stereospecific reactions are those in which stereochemically different starting materials yield stereoisomeric products. The transformations of a chiral epoxide like this compound can proceed with a high degree of stereospecificity, leading to products with a predictable stereochemical configuration relative to the starting epoxide.

Advanced Synthetic Applications of 2,2 Dimethyl 3,3 Diphenyloxirane Derivatives

Precursors for Complex Molecular Scaffolds

The inherent reactivity of the oxirane ring in 2,2-Dimethyl-3,3-diphenyloxirane derivatives makes them valuable starting materials for the synthesis of more complex molecular structures. The ring-opening reactions can be tailored to produce a variety of functionalized acyclic and heterocyclic compounds.

Synthesis of Functionalized Alcohols and Diols

The acid-catalyzed or nucleophilic ring-opening of this compound derivatives provides a direct route to highly functionalized alcohols and diols. The regioselectivity and stereoselectivity of these reactions are often predictable, allowing for the controlled synthesis of specific isomers.

For instance, the reaction of epoxides with water, alcohols, or acetic acid in the presence of a catalyst can yield diols, β-alkoxy alcohols, and β-acetoxy alcohols, respectively. organic-chemistry.org The choice of catalyst and reaction conditions can influence the outcome. For example, decatungstocerate(IV) ion has been shown to be an effective catalyst for the regio- and stereoselective cleavage of epoxides under neutral conditions. organic-chemistry.org Similarly, erbium(III) triflate catalyzes the ring opening with alcohols and thiols, while carbon tetrabromide can be used for the synthesis of β-alkoxy alcohols and 1,2-diols. organic-chemistry.org

The synthesis of diols from alkenes, which are precursors to epoxides, can be achieved through various methods, including dihydroxylation reactions. organic-chemistry.orgyoutube.com The Sharpless asymmetric dihydroxylation, for example, allows for the enantioselective synthesis of vicinal diols from prochiral olefins. The resulting diols can then be further functionalized or used in subsequent synthetic steps.

A notable example is the synthesis of diastereomerically pure (+)- and (-)-2,2-dimethyl-1,3-diphenyl-1,3-propanediols, which are conformationally rigid C2-symmetric diols. researchgate.net These were synthesized from diethyl malonate and resolved using diesters of (-)-camphanic acid and N-carbethoxy-L-proline. researchgate.net

PrecursorReagents and ConditionsProductReference
EpoxidesWater, alcohols, acetic acid / decatungstocerate(IV) ionDiols, β-alkoxy alcohols, β-acetoxy alcohols organic-chemistry.org
EpoxidesAlcohols, thiols / erbium(III) triflateβ-alkoxy alcohols, β-hydroxy sulfides organic-chemistry.org
EpoxidesAlcohols / carbon tetrabromideβ-alkoxy alcohols, 1,2-diols organic-chemistry.org
Diethyl malonate1. Phenylmagnesium bromide; 2. Resolution with (-)-camphanic acid or N-carbethoxy-L-proline(+)- and (-)-2,2-dimethyl-1,3-diphenyl-1,3-propanediol researchgate.net

Formation of Heterocyclic Compounds (e.g., Tetrahydrofurans, Dioxolanes)

The ring-opening of this compound derivatives can be followed by intramolecular cyclization to form various heterocyclic compounds. This strategy is particularly useful for the synthesis of substituted tetrahydrofurans and dioxolanes.

Tetrahydrofurans: The intramolecular cyclization of a hydroxyl group onto an epoxide can lead to the formation of a tetrahydrofuran (B95107) ring. This can be achieved by designing a substrate where the alcohol and epoxide moieties are appropriately positioned within the same molecule.

Dioxolanes: Dioxolanes are five-membered rings containing two oxygen atoms and can be synthesized from diols, which are readily accessible from epoxides. wikipedia.org The reaction of a 1,2-diol with a ketone or an aldehyde in the presence of an acid catalyst yields a 1,3-dioxolane (B20135). wikipedia.org For example, 2,2-dimethyl-4,5-diphenyl-1,3-dioxolane can be synthesized from the corresponding diol. nih.gov

The formation of dioxolanes can also be part of a more complex reaction sequence. For instance, neosporol, a natural product containing a 1,3-dioxolane moiety, is synthesized via a Prilezhaev reaction to form an epoxide, which then undergoes a ring-expansion with a nearby carbonyl group. wikipedia.org

Starting MaterialReagents and ConditionsHeterocyclic ProductReference
1,2-DiolKetone or Aldehyde, Acid Catalyst1,3-Dioxolane wikipedia.org
Allyl alcohol precursorTrifluoroperacetic acidEpoxide -> Dioxolane (Neosporol synthesis) wikipedia.org

Intermediates in Multi-Step Organic Synthesis

The versatility of this compound derivatives extends to their use as key intermediates in multi-step synthetic sequences. Their ability to introduce specific functionalities and stereochemistry makes them valuable in the construction of complex target molecules.

Access to Chiral Building Blocks

The enantioselective synthesis of this compound derivatives provides access to a wide range of chiral building blocks. nih.gov Asymmetric epoxidation reactions, such as those employing Jacobsen's catalyst, can produce enantiomerically enriched epoxides from achiral alkenes. nih.gov These chiral epoxides can then be transformed into a variety of other chiral molecules, including amino alcohols and diols, which are crucial for the synthesis of pharmaceuticals and other biologically active compounds. nih.govresearchgate.net

For example, the synthesis of (2S)-2-benzyloxymethyl-3-(2,4-dimethylphenyl)propionic acid has been achieved through the TiCl4 mediated alkylation of a chiral oxazolidinone, followed by hydrolysis. nih.gov The stereochemistry of this alkylation was confirmed by X-ray crystallography. nih.gov

The importance of chiral building blocks is underscored by the significant growth in the sales of single-enantiomer drugs, driving the demand for efficient and selective synthetic methods. nih.gov

Applications in Polymer and Resin Production

While the primary applications of this compound derivatives are in fine chemical synthesis, their structural features suggest potential applications in polymer and resin production. The bifunctional nature of the diols derived from these epoxides could be exploited in step-growth polymerization to produce polyesters or polyurethanes. The rigid diphenyl and dimethyl substituents would likely impart unique thermal and mechanical properties to the resulting polymers.

For example, 1,3-dioxolane itself is used as a comonomer in the production of polyacetals. wikipedia.org The incorporation of substituted dioxolanes derived from this compound could lead to polymers with tailored properties. However, detailed research in this specific area is not extensively documented in the provided search results.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-dimethyl-3,3-diphenyloxirane, and how can reaction conditions be optimized for higher enantiomeric purity?

  • Methodological Answer : The synthesis of epoxides like this compound often involves Sharpless epoxidation or Jacobsen-Katsuki asymmetric epoxidation. Key parameters include temperature control (e.g., maintaining −20°C for stereochemical stability), solvent polarity (e.g., dichloromethane for better stereoselectivity), and catalyst loading (e.g., titanium-based catalysts at 5-10 mol%) . Optimization should include chiral HPLC or circular dichroism (CD) to monitor enantiomeric excess (ee), as demonstrated in analogous oxirane syntheses .

Q. Which analytical techniques are most reliable for characterizing the stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography is definitive for absolute configuration determination. For routine analysis, nuclear Overhauser effect (NOE) NMR experiments can differentiate cis vs. trans stereoisomers. Coupling constants (JH-HJ_{\text{H-H}}) in 1^1H NMR (e.g., J=24HzJ = 2-4 \, \text{Hz} for cis epoxides) are critical. Polarimetry or chiral stationary-phase GC/MS may supplement these methods .

Q. How can researchers validate the purity of this compound in the presence of common byproducts?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with 13C^{13}\text{C} NMR can identify trace impurities (e.g., diols from ring-opening reactions). Gradient elution HPLC using C18 columns with UV detection at 254 nm is effective for quantifying residual starting materials (e.g., diphenylpropene derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity trends in nucleophilic ring-opening reactions of this compound?

  • Methodological Answer : Steric hindrance from the 2,2-dimethyl groups and electronic effects of diphenyl substituents influence regioselectivity. Computational studies (DFT at the B3LYP/6-311++G(d,p) level) can model transition states to predict whether nucleophilic attack occurs at the more substituted (due to carbocation stability) or less hindered carbon. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended .

Q. How can researchers design experiments to probe the role of this compound in stereoselective catalysis?

  • Methodological Answer : Use a factorial design to test variables: (1) catalyst type (e.g., chiral salen vs. binaphthol complexes), (2) solvent dielectric constant, and (3) temperature. Response surface methodology (RSM) can optimize ee and yield. For example, in asymmetric epoxide ring-opening, track diastereomer ratios using 19F^{19}\text{F} NMR if fluorinated nucleophiles are employed .

Q. What strategies mitigate oxidative degradation of this compound during long-term storage?

  • Methodological Answer : Stabilize the compound by storing under inert gas (argon) at −80°C in amber vials. Add radical scavengers (e.g., BHT at 0.1% w/w) and monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks). LC-MS can detect oxidation products like diketones or peroxides .

Data Contradiction and Theoretical Framework

Q. How should researchers resolve discrepancies between computational predictions and experimental outcomes in the reactivity of this compound?

  • Methodological Answer : Reassess the computational model’s basis set (e.g., upgrade to def2-TZVP for better accuracy) and solvent effects (e.g., include implicit solvation via SMD model). Experimentally, conduct control reactions to rule out side pathways (e.g., acid-catalyzed rearrangements). Cross-validate with independent methods like isotopic labeling (e.g., 18O^{18}\text{O} tracing) .

Q. What theoretical frameworks guide the application of this compound in supramolecular chemistry?

  • Methodological Answer : Leverage frontier molecular orbital (FMO) theory to predict host-guest interactions. The electron-rich aromatic rings in this compound can engage in π-π stacking with complementary hosts (e.g., cyclodextrins). Density functional theory (DFT) calculations can quantify binding energies, while isothermal titration calorimetry (ITC) provides experimental validation .

Future Directions

Q. How can AI-driven platforms like COMSOL Multiphysics enhance the study of this compound’s physicochemical properties?

  • Methodological Answer : Implement machine learning (ML) models to predict solubility parameters and diffusion coefficients in multiphase systems. Use finite element analysis (FEA) in COMSOL to simulate mass transfer in catalytic reactors, optimizing parameters like Reynolds number and residence time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.